molecular formula C11H10N2O3 B1449774 Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1016681-63-2

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B1449774
CAS RN: 1016681-63-2
M. Wt: 218.21 g/mol
InChI Key: XZFQNRLWZDAFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate (M2M4ODQC) is a chemical compound derived from the family of quinazolines. It is an important molecule for a wide variety of applications in the pharmaceutical, cosmetic, and food industries. In particular, it has been used for the synthesis of a variety of drugs and other compounds.

Scientific Research Applications

Medicinal Chemistry

Quinazolinone derivatives, like Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate, are known for their potential in medicinal chemistry due to their antibacterial, antiviral, and anticancer properties . They serve as scaffolds for synthesizing various biologically active agents, with the ability to modify their structure for enhanced activity.

Agriculture

In agriculture, compounds such as Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate can be explored for their antimicrobial properties to protect crops from pathogens . Their potential use in developing plant protection agents is an area of ongoing research.

Material Science

The compound’s structural features make it a candidate for material science applications, particularly in the development of organic semiconductors and photovoltaic materials . Its molecular structure could be utilized in creating compounds with specific electronic properties.

Environmental Science

Environmental science can benefit from the study of quinazolinone derivatives in the context of environmental remediation. These compounds could be used to synthesize materials that help in the adsorption and breakdown of pollutants .

Biochemistry

In biochemistry, Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate can be used to study enzyme inhibition and receptor binding due to its structural similarity to several bioactive molecules . This can lead to the discovery of new biochemical pathways and targets.

Pharmacology

Pharmacologically, this compound can be a precursor in the synthesis of various drugs. Its role in the development of novel therapeutic agents, especially targeting neurological disorders and cancers, is a significant application .

Green Chemistry

The synthesis of Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate itself can be optimized using green chemistry principles, reducing the environmental impact of chemical synthesis and promoting sustainability .

Analytical Chemistry

Finally, in analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods to identify or quantify similar compounds in complex mixtures, aiding in quality control and research .

properties

IUPAC Name

methyl 2-methyl-4-oxo-3H-quinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6-12-9-5-7(11(15)16-2)3-4-8(9)10(14)13-6/h3-5H,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFQNRLWZDAFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Synthesis routes and methods

Procedure details

To a solution of dimethyl 2-aminoterephthalate (0.50 g, 2.4 mmol) in 4.0 M hydrochloric acid in 1,4-dioxane (4.8 mL) was added acetonitrile (1.0 mL, 19.0 mmol). The reaction mixture was heated to 50° C. and stirred for 3 h. The mixture was then cooled to rt, concentrated and the residue was twice co-evaporated with toluene. Ether was added and the mixture was extracted with water (2×). The combined aqueous phases were then concentrated to afford methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate (0.52 g, quant). LC-MS: (FA) ES+ 219.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.